
CID 71355338
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71355338 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
The synthesis of CID 71355338 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes:
Synthetic Routes: The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact sequence of reactions and the conditions under which they are carried out can significantly impact the yield and purity of the final product.
Reaction Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to ensure optimal results. Solvents and other reaction media are chosen based on their compatibility with the reactants and the desired product.
Industrial Production Methods: Large-scale production of this compound may involve continuous flow processes, batch reactors, or other industrial techniques designed to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
CID 71355338 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Applications De Recherche Scientifique
CID 71355338 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe or marker in experiments designed to elucidate biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and other products. Its unique properties can enhance the performance and functionality of these products.
Mécanisme D'action
The mechanism of action of CID 71355338 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 71355338 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: This compound shares some structural similarities with this compound but differs in its specific functional groups and reactivity.
CID 6540461: Another related compound, CID 6540461, has different applications and properties, making it distinct from this compound.
CID 5362065: This compound is used in different contexts and has unique characteristics that set it apart from this compound.
CID 5479530: While similar in some respects, CID 5479530 has different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications make it a valuable subject of study
Propriétés
Numéro CAS |
12030-10-3 |
|---|---|
Formule moléculaire |
InNi3 |
Poids moléculaire |
290.898 g/mol |
InChI |
InChI=1S/In.3Ni |
Clé InChI |
YTKNDUZNFNOFCA-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


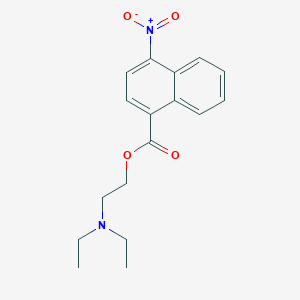

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)


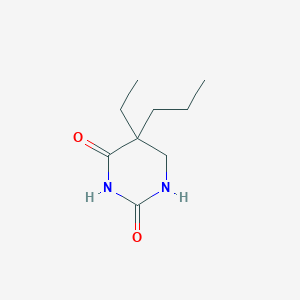


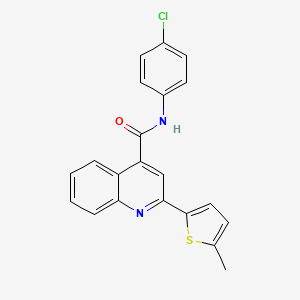
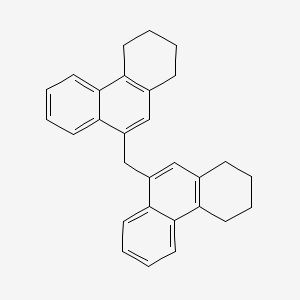
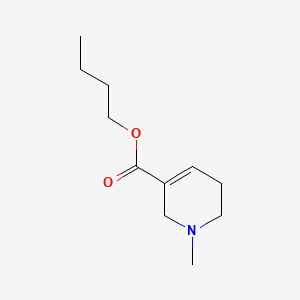

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

